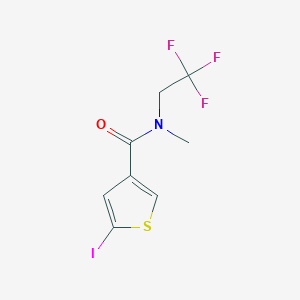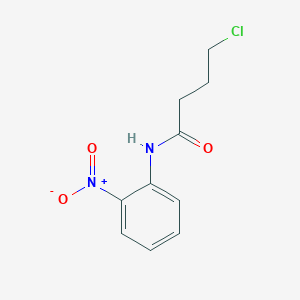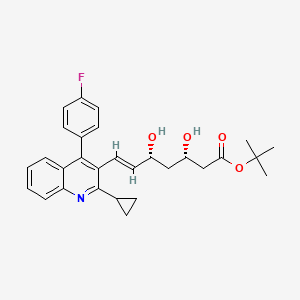
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a methoxythiophene moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone typically involves the reaction of 2-hydroxyethylpiperazine with 3-methoxythiophene-2-carboxylic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Aplicaciones Científicas De Investigación
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mecanismo De Acción
The mechanism of action of (4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone can be compared with other similar compounds such as:
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone: Similar structure but with a methyl group instead of a methoxy group.
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-ethoxythiophen-2-yl)methanone: Similar structure but with an ethoxy group instead of a methoxy group.
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-chlorothiophen-2-yl)methanone: Similar structure but with a chloro group instead of a methoxy group.
Propiedades
Fórmula molecular |
C12H18N2O3S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone |
InChI |
InChI=1S/C12H18N2O3S/c1-17-10-2-9-18-11(10)12(16)14-5-3-13(4-6-14)7-8-15/h2,9,15H,3-8H2,1H3 |
Clave InChI |
DQWGRIIVIXMTPP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC=C1)C(=O)N2CCN(CC2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)


![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)



![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)

![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)



